molecular formula C10H14O4 B10820679 4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol

4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol

Cat. No.: B10820679
M. Wt: 198.22 g/mol
InChI Key: SBITWTIJPCFPQA-UHFFFAOYSA-N
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Description

4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol is an organic compound with a complex structure that includes hydroxymethyl, methoxy, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 3-methoxy-2-methylphenol using formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-methoxy-2-methylphenol.

    Reagent: Formaldehyde.

    Catalyst: A base such as sodium hydroxide.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4,5-bis(formyl)-3-methoxy-2-methylphenol.

    Reduction: Formation of 4,5-bis(hydroxymethyl)-3-methoxy-2-methylcyclohexanol.

    Substitution: Formation of 4,5-bis(hydroxymethyl)-3-chloro-2-methylphenol.

Scientific Research Applications

4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of polymers and resins due to its multifunctional groups.

Mechanism of Action

The mechanism of action of 4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(hydroxymethyl)-2-methylphenol: Lacks the methoxy group, which may affect its reactivity and applications.

    3,4-Dimethoxy-2-methylphenol: Contains two methoxy groups, which can influence its chemical properties and uses.

    4,5-Bis(hydroxymethyl)-3-methoxyphenol: Similar structure but without the methyl group, leading to different reactivity.

Uniqueness

4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the phenol ring, which provides a balance of reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBITWTIJPCFPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)CO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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